9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole
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Overview
Description
9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole is a complex organic compound that belongs to the class of pyrimidoindoles. This compound features a unique structure that includes an indole core fused with a pyrimidine ring, and it is further functionalized with pyrrolidine groups and an iodoethyl side chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core . The pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Cycloaddition Reactions: The indole and pyrimidine rings can participate in cycloaddition reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Halogenation: Iodine and oxidizing agents for iodination.
Acid Catalysts: Methanesulfonic acid for Fischer indole synthesis.
Cycloaddition: Various dienophiles and catalysts for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodoethyl group can yield a variety of substituted derivatives, while cycloaddition reactions can produce complex polycyclic structures .
Scientific Research Applications
Chemistry
In chemistry, 9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s biological activity is of significant interest. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties . Research is ongoing to explore the potential of this compound in drug discovery and development, particularly in targeting specific biological pathways and receptors .
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals and advanced materials. Its unique properties can be leveraged to create products with specific functionalities, such as pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
The mechanism of action of 9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring and pyrrolidine groups contribute to the compound’s binding affinity and specificity. The iodoethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine have the pyrimidine ring but lack the indole core and other functional groups present in 9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
331268-10-1 |
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Molecular Formula |
C20H24IN5 |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
9-(2-iodoethyl)-2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indole |
InChI |
InChI=1S/C20H24IN5/c21-9-14-26-16-8-2-1-7-15(16)17-18(24-10-3-4-11-24)22-20(23-19(17)26)25-12-5-6-13-25/h1-2,7-8H,3-6,9-14H2 |
InChI Key |
HZVQAQJMJNKTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCI)N5CCCC5 |
Origin of Product |
United States |
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